Technical Guide: Synthesis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine
Technical Guide: Synthesis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine
This technical guide details the synthesis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine , a sterically constrained primary amine scaffold often utilized in medicinal chemistry for GPCR ligands and kinase inhibitors.[1][2]
The pathway prioritizes the Nitrile-Cyclopropanation Route , which offers the highest reliability for generating quaternary carbon centers at the benzylic position.[1][2]
[1][2]
Retrosynthetic Analysis & Strategy
The target molecule features a primary amine attached to a quaternary cyclopropyl carbon.[1] The most robust disconnection is at the C-N bond (reduction) and the cyclopropane ring formation (dialkylation).[1]
-
Precursor 1: 1-(2-Methoxyphenyl)cyclopropanecarbonitrile[1][2][3]
-
Starting Material: (2-Methoxyphenyl)acetonitrile (2-Methoxybenzyl cyanide)[2]
Strategic Logic[1][2]
-
Cyclopropanation: Direct dialkylation of the benzylic nitrile using 1,2-dibromoethane is preferred over the Kulinkovich reaction for this specific substrate due to the steric bulk of the ortho-methoxy group.[1][2] The nitrile anion is sufficiently nucleophilic to overcome this hindrance.[2]
-
Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH
).[1] This method preserves the ortho-methoxy ether, whereas Lewis acid-mediated methods (e.g., DIBAL-H followed by hydrolysis) carry a higher risk of demethylation or incomplete reduction.[1][2]
Pathway Visualization
Figure 1: Strategic disconnection showing the transformation from the aryl acetonitrile to the target amine.[1]
Experimental Protocols
Phase 1: Cyclopropanation (Synthesis of the Nitrile)
This step constructs the quaternary center.[1] The use of Sodium Hydride (NaH) in DMF is recommended over Phase Transfer Catalysis (PTC) for ortho-substituted aryls to ensure complete conversion.[1]
Reagents:
-
Sodium Hydride (60% dispersion in oil) (2.2 - 2.5 equiv)[1][2]
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Deprotonation: Charge the flask with NaH (2.5 equiv) and wash with dry hexane (3x) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in anhydrous DMF (0.5 M concentration relative to nitrile). Cool to 0°C.[2]
-
Addition: Dissolve (2-Methoxyphenyl)acetonitrile (1.0 equiv) and 1,2-dibromoethane (1.2 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 30–45 minutes.
-
Note: The ortho-methoxy group aids in coordinating the sodium cation, potentially stabilizing the intermediate enolate, but the reaction is exothermic. Control the temperature <10°C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1] The starting nitrile spot should disappear.[2]
-
Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous NH
Cl (hydrogen gas evolution). Extract with Ethyl Acetate (3x).[1][4] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na SO and concentrate. -
Purification: The crude oil often crystallizes.[1][2] Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% EtOAc in Hexanes).[2]
Data Summary:
| Parameter | Specification |
|---|---|
| Appearance | White to off-white solid |
| Yield | Typically 75–85% |
| Key NMR Feature | Disappearance of benzylic CH
Phase 2: Reduction (Nitrile to Amine)
The reduction of the sterically hindered nitrile requires vigorous conditions.[1] LiAlH
Reagents:
-
1-(2-Methoxyphenyl)cyclopropanecarbonitrile (1.0 equiv)[1][2][3]
-
Lithium Aluminum Hydride (LiAlH
) (2.0 - 3.0 equiv)[1][2] -
Solvent: Tetrahydrofuran (THF), anhydrous
Protocol:
-
Setup: Flame-dry a 2-neck flask with a reflux condenser and nitrogen inlet.
-
Preparation: Charge the flask with LiAlH
(2.5 equiv) and suspend in anhydrous THF (0.3 M) at 0°C. -
Addition: Dissolve the nitrile from Phase 1 in THF. Add dropwise to the hydride suspension.[2]
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 3–6 hours. The steric bulk of the cyclopropane and ortho-methoxy group may slow the reduction; ensure complete consumption of starting material by LCMS.[2]
-
Fieser Workup: Cool to 0°C. Quench carefully using the Fieser method (n : n : 3n):
-
Isolation: Stir the granular white precipitate for 30 minutes, then filter through a Celite pad. Wash the pad with THF or Diethyl Ether.[2]
-
Purification: The filtrate is concentrated to yield the free amine.[1][2]
Data Summary:
| Parameter | Specification |
|---|---|
| Appearance | Colorless oil (free base) or white solid (HCl salt) |
| Yield | Typically 80–90% |
| Key NMR Feature | Disappearance of Nitrile carbon (~120 ppm); appearance of -CH
Mechanistic Insight
The cyclopropanation proceeds via a double nucleophilic substitution.[1] The ortho-methoxy group exerts an electronic effect that must be managed.[2]
Figure 2: Mechanistic flow of the dialkylation sequence.[1]
Troubleshooting
-
Problem: Incomplete cyclization (presence of mono-alkylated bromide).
-
Solution: Ensure NaH is fresh. If the reaction stalls, add a catalytic amount of Potassium tert-butoxide (KOtBu) to drive the second deprotonation.
-
-
Problem: Demethylation during reduction.
-
Solution: Ensure the reaction temperature does not exceed 70°C. Avoid using Borane-dimethyl sulfide (BMS) at high temperatures, as it can cleave ethers; LiAlH
is safer for this ether.[1]
-
References
-
Cyclopropanation of Aryl Acetonitriles
-
Bertus, P., & Szymoniak, J. (2003).[1] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. Journal of Organic Chemistry. Link
-
Context: Establishes the viability of nitrile cyclopropanation using titanium/Grignard reagents, though the dialkylation method (NaH/Dibromoethane) remains the industrial standard for this specific scaffold.[1]
-
-
General Nitrile Reduction Protocols
-
Synthesis of 1-Arylcyclopropanecarbonitriles
-
Commercial & Safety Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 3. PubChemLite - 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
